meso-2,3-Diphenyl-succinic acid diethyl ester chemical properties
meso-2,3-Diphenyl-succinic acid diethyl ester chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of meso-2,3-Diphenylsuccinic Acid Diethyl Ester
Authored by a Senior Application Scientist
Introduction: Understanding the Significance of Stereochemistry
Diethyl 2,3-diphenylsuccinate is a diester of succinic acid distinguished by the presence of two phenyl groups at the C2 and C3 positions of the butanedioate backbone.[1] This structure gives rise to two chiral centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers (the dl-racemic mixture).[2] This guide focuses specifically on the meso-2,3-diphenylsuccinic acid diethyl ester , a compound rendered achiral despite its stereocenters due to an internal plane of symmetry.[3] This unique stereochemical configuration is not merely a structural footnote; it profoundly influences the molecule's physical properties, such as crystallinity and solubility, and dictates its reactivity and utility as a specialized building block in advanced organic synthesis.[3][4]
For researchers in drug development and medicinal chemistry, the defined stereochemistry of the meso isomer makes it a valuable precursor for creating complex molecules with precise three-dimensional arrangements, a critical factor in designing effective and specific bioactive compounds.[1]
Caption: Stereoisomers of Diethyl 2,3-Diphenylsuccinate.
Section 1: Core Physicochemical and Spectroscopic Properties
The foundational properties of a compound are critical for its handling, purification, and characterization. The meso isomer of diethyl 2,3-diphenylsuccinate is typically a white crystalline solid, a characteristic that distinguishes it from its potentially oily or lower-melting racemic counterpart.[1] Its solubility profile—soluble in common organic solvents while being poorly soluble in water—is typical for a moderately sized ester with significant hydrophobic character from the phenyl groups.[4]
Physicochemical Data
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | diethyl (2S,3R)-2,3-diphenylbutanedioate | [4] |
| CAS Number | 13638-89-6 | [3][4][5] |
| Molecular Formula | C₂₀H₂₂O₄ | [4] |
| Molecular Weight | 326.4 g/mol | [3][4] |
| Appearance | White crystalline solid | [1][4] |
| Melting Point | 50–55°C | [1][4] |
| Solubility | Soluble in ethanol, acetone; poorly soluble in water | [4] |
| InChI Key | AMAMWUWLDQUKAP-HDICACEKSA-N | [3][4] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The symmetry of the meso isomer leads to a simpler NMR spectrum compared to its dl-racemic counterpart, as the two halves of the molecule are chemically equivalent.
| Technique | Predicted Data | Interpretation & Rationale | Source(s) |
| ¹H NMR | Phenyl-H: 7.20-7.40 ppm (m)Methine-H (C2, C3): ~3.80 ppm (s)Methylene-H (-OCH₂): ~4.1 ppm (q)Methyl-H (-CH₃): ~1.1 ppm (t) | The key diagnostic signal is the singlet for the two equivalent methine protons, a direct consequence of the molecule's symmetry. The phenyl protons appear as a complex multiplet. The ethyl ester groups show a characteristic quartet and triplet. | [2] |
| ¹³C NMR | Carbonyl-C: 171-173 ppmPhenyl-C: 127-140 ppmMethine-C: 55-58 ppmMethylene-C: 60-62 ppmMethyl-C: 13-15 ppm | The spectrum is simplified due to symmetry. Each chemically distinct carbon type gives a single peak. | [2] |
| FT-IR (cm⁻¹) | ~1733 (C=O, ester)~3061 (Aromatic C–H)~2980 (Aliphatic C–H) | The strong absorption band around 1733 cm⁻¹ is characteristic of the ester carbonyl stretch, confirming the functional group's presence. | [3] |
| Mass Spec (EI) | m/z 326 (M⁺) | The molecular ion peak confirms the molecular weight. Common fragmentation patterns include the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups. | [1][3] |
Section 2: Synthesis and Purification Protocols
The most common and reliable method for preparing meso-2,3-diphenylsuccinic acid diethyl ester is the direct acid-catalyzed esterification of its corresponding dicarboxylic acid.[3] This method is favored for its straightforward execution and high yields.
Caption: Workflow for Synthesis and Purification.
Detailed Experimental Protocol: Direct Esterification
This protocol describes a self-validating system where the success of each step can be monitored (e.g., via TLC) to ensure a high final yield of the pure product.
Expertise & Causality:
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Anhydrous Ethanol: Using an excess of anhydrous ethanol serves two purposes: it acts as the solvent and drives the reaction equilibrium towards the product side, according to Le Châtelier's principle. Water must be excluded as it can hydrolyze the ester product back to the starting material.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: The reaction is heated to the boiling point of the solvent (ethanol, ~78°C) to increase the reaction rate without loss of solvent.[3] Higher temperatures could promote unwanted side reactions.[4]
-
Neutralization: The acidic mixture is neutralized with a weak base like sodium bicarbonate to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[3]
-
Extraction: Diethyl ether is an excellent solvent for the nonpolar ester product and is immiscible with the aqueous layer, allowing for efficient separation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (1 equivalent) in anhydrous ethanol (10-15 mL per 5 mmol of acid).[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add concentrated sulfuric acid dropwise (approx. 0.05 equivalents).[3]
-
Heating: Heat the mixture to reflux (~78°C) and maintain for 2.5 to 8 hours.[3][4] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers.
-
Workup - Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester via column chromatography on silica gel (using an eluent like ethyl acetate/hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure meso-diester.[3]
Section 3: Chemical Reactivity and Synthetic Utility
The meso-diester is a versatile intermediate whose reactivity is centered around its ester functional groups and the C-H bonds at the stereogenic centers.
Caption: Core Reactivity of the meso-Diester.
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Reduction: The ester groups can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4] This reaction proceeds stereospecifically, yielding the corresponding meso-diol, a valuable chiral building block in its own right.
-
Oxidation: While the ester groups are relatively stable to oxidation, the benzylic C-H bonds at the C2 and C3 positions can be susceptible to oxidation under harsh conditions with strong oxidizing agents, though this is a less common transformation.[3]
-
Nucleophilic Substitution (Hydrolysis): The most fundamental reaction is hydrolysis, which can be catalyzed by either acid or base to revert the ester back to the parent meso-2,3-diphenylsuccinic acid. This reaction is the reverse of the synthesis and is critical for subsequent functional group manipulations.
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Applications as a Chiral Building Block: The true value of this compound lies in its use as a synthetic intermediate.[3] Its rigid, well-defined stereochemistry allows it to serve as a scaffold for constructing more complex molecules. It is employed in the synthesis of pharmaceuticals and as a precursor for chiral ligands used in asymmetric catalysis, where the precise spatial arrangement of the phenyl groups can influence the stereochemical outcome of a catalytic reaction.[3][4]
Section 4: Relevance in Drug Discovery and Development
In medicinal chemistry, controlling stereochemistry is paramount, as different enantiomers or diastereomers of a drug can have vastly different biological activities, potencies, and toxicities. The meso-diester serves as a "chiral pool" starting material. Its inherent symmetry and defined stereocenters can be exploited to introduce chirality into a target molecule in a predictable manner.
While not typically a final drug product itself, its derivatives have been explored for various biological activities. For instance, related esters of dimercaptosuccinic acid have been investigated as agents for mobilizing heavy metals like lead and cadmium from the body.[6][7] The core diphenylsuccinate scaffold provides a rigid framework that can be functionalized to interact with specific enzymes or receptors, making it a molecule of interest for designing new therapeutic agents.[4]
Conclusion
Meso-2,3-diphenylsuccinic acid diethyl ester is more than a simple diester; it is a specialized chemical tool whose utility is defined by its unique meso stereochemistry. Its synthesis is straightforward, and its reactivity allows for a range of transformations that are valuable to synthetic and medicinal chemists. For researchers aiming to build complex molecular architectures with precise stereochemical control, a thorough understanding of this compound's properties and protocols is essential for leveraging its full potential in the laboratory and in the development of novel therapeutics.
References
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Singh, P. K., Jones, M. M., Xu, Z., Gale, G. R., Smith, A. B., & Atkins, L. M. (1989). Mobilization of lead by esters of meso-2,3-dimercaptosuccinic acid. Journal of Toxicology and Environmental Health, 27(4), 423–434. Retrieved from [Link]
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Jones, M. M., Singh, P. K., Gale, G. R., Smith, A. B., & Atkins, L. M. (1988). Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents. Toxicology and Applied Pharmacology, 95(3), 508-515. Retrieved from [Link]
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